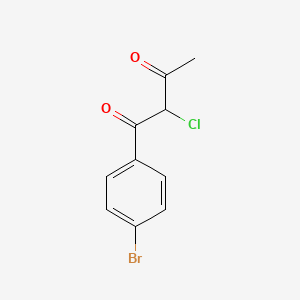![molecular formula C17H24O2S B14406200 [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene CAS No. 84078-61-5](/img/structure/B14406200.png)
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The cyclohexyl ring is synthesized through a series of reactions, including alkylation and cyclization. The ethanesulfonyl group is then introduced through sulfonation reactions, and finally, the benzene ring is attached via a coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated and nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(2,2-Dimethylcyclohexyl)ethanesulfonyl]benzene
- [2-(6-Methylidenecyclohexyl)ethanesulfonyl]benzene
- [2-(2,2-Dimethyl-6-methylcyclohexyl)ethanesulfonyl]benzene
Uniqueness
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
84078-61-5 |
|---|---|
Fórmula molecular |
C17H24O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfonylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14-8-7-12-17(2,3)16(14)11-13-20(18,19)15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3 |
Clave InChI |
RCWJJBPAFABDLW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C)C1CCS(=O)(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



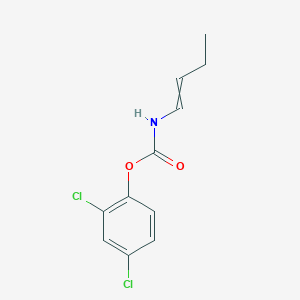
![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
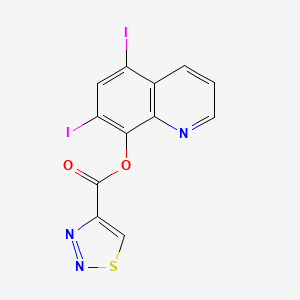
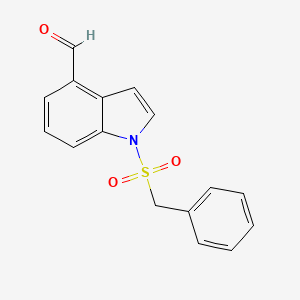
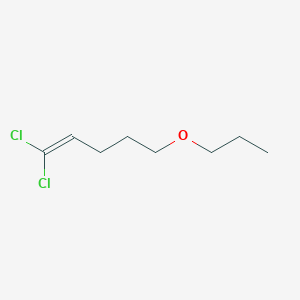
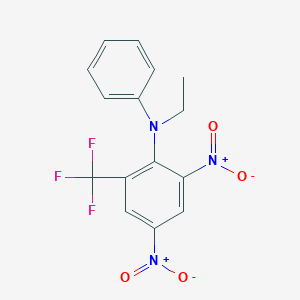
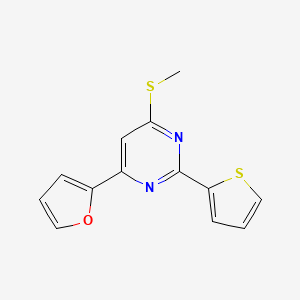
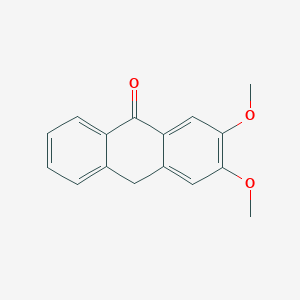
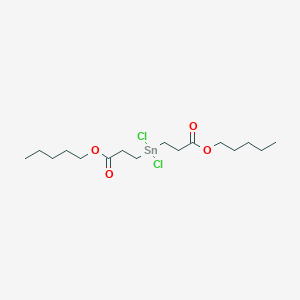
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
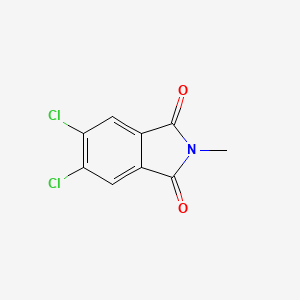
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
